molecular formula C23H18ClN3O4 B2561788 7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533879-47-9

7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2561788
CAS No.: 533879-47-9
M. Wt: 435.86
InChI Key: WGLVCXLGPACDPA-UHFFFAOYSA-N
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Description

7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a chloro group, a nitrobenzoyl group, and a tetrahydrobenzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the chloro and nitrobenzoyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrobenzoyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Products may include various oxidized derivatives of the original compound.

    Reduction: The primary product of reduction is the corresponding amine derivative.

    Substitution: Substitution reactions yield products where the chloro group is replaced by the nucleophile.

Scientific Research Applications

7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of benzodiazepines.

    Biology: Investigated for its potential effects on neurotransmitter systems.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of this compound involves its interaction with the central nervous system. It is believed to bind to specific receptors in the brain, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the compound’s anxiolytic and sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects.

    Clonazepam: Used in the treatment of seizure disorders.

Uniqueness

7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other benzodiazepines. The presence of the nitrobenzoyl group, in particular, may influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4/c1-14-7-8-16(11-20(14)27(30)31)23(29)26-13-21(28)25-19-10-9-17(24)12-18(19)22(26)15-5-3-2-4-6-15/h2-12,22H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLVCXLGPACDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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